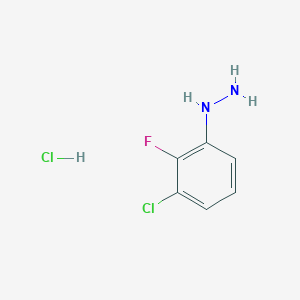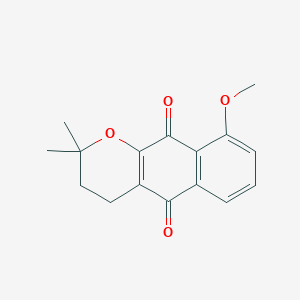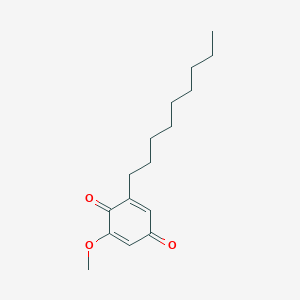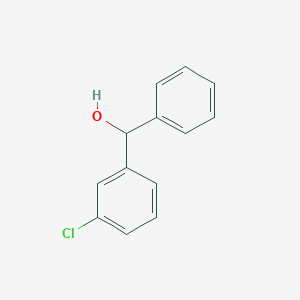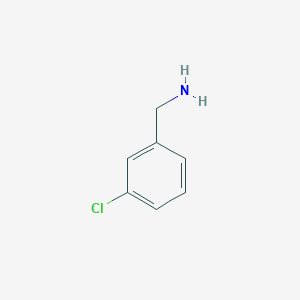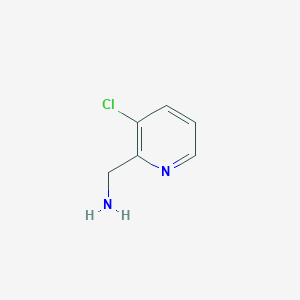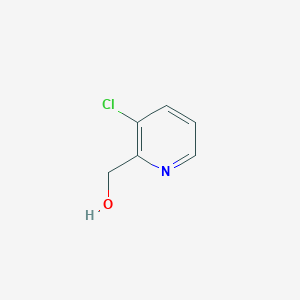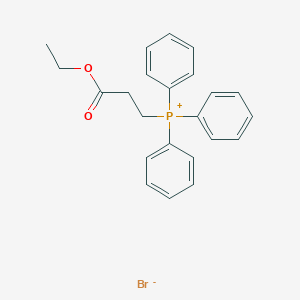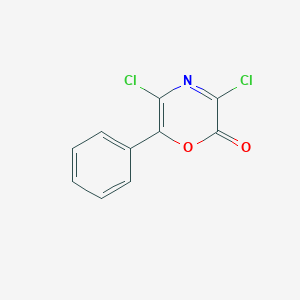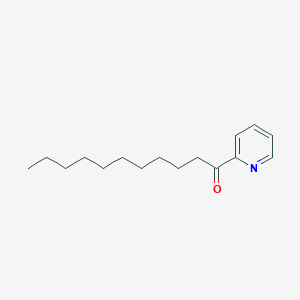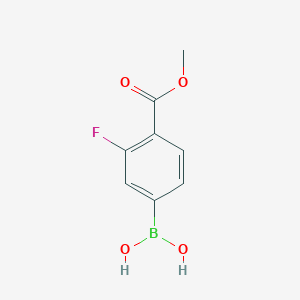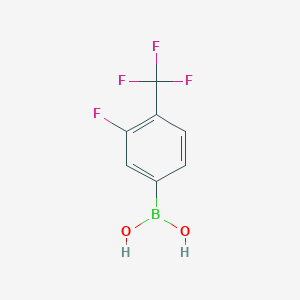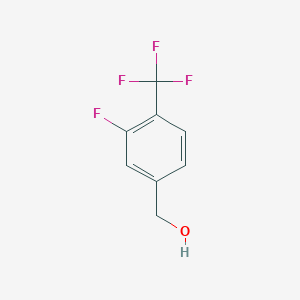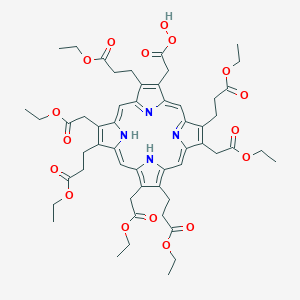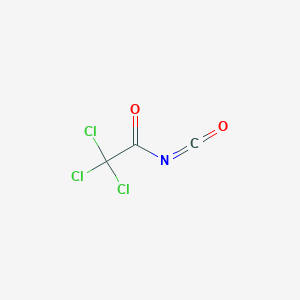
三氯乙酰异氰酸酯
描述
Trichloroacetyl isocyanate is used as an in-situ derivatizing reagent for characterization of alcohols, glycols, phenols, and amines by nuclear magnetic resonance . It is also used in anion chemical ionization mass spectrometry and in catalytic one-pot dehydrative glycosylation of 1-hydroxy carbohydrate .
Synthesis Analysis
Trichloroacetyl isocyanate is commonly employed as an in situ derivatizing reagent for the 13 C NMR studies of alcohols, phenols, and amines . It undergoes 1,5-cycloaddition reaction with anhydro-2-deoxy-D- erythro - and -L- threo -pent-1-enitols and 1,5-anhydro-2-deoxy-D- and -L- arabino -hex-1-enitols to yield [2+2] and [4+2] cycloadducts .Molecular Structure Analysis
The molecular structure of Trichloroacetyl isocyanate can be analyzed using various methods such as NMR spectroscopy . The in situ reaction of amines with trichloroacetyl isocyanate (TAI) in the NMR sample tube was investigated as a tool in structural analysis by means of 1H NMR spectroscopy .Chemical Reactions Analysis
Trichloroacetyl isocyanate undergoes 1,5-cycloaddition reaction with anhydro-2-deoxy-D- erythro - and -L- threo -pent-1-enitols and 1,5-anhydro-2-deoxy-D- and -L- arabino -hex-1-enitols to yield [2+2] and [4+2] cycloadducts . It is also used in catalytic one-pot dehydrative glycosylation of 1-hydroxy carbohydrate .Physical And Chemical Properties Analysis
Trichloroacetyl isocyanate has a density of 1.7±0.1 g/cm3, a boiling point of 186.0±35.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . Its refractive index is 1.539, and it has a molar refractivity of 35.5±0.5 cm3 .科学研究应用
Characterization of Alcohols, Glycols, Phenols, and Amines by Nuclear Magnetic Resonance (NMR)
- Field : Chemistry, specifically spectroscopy .
- Application : Trichloroacetyl isocyanate is used as an in-situ derivatizing reagent for the characterization of alcohols, glycols, phenols, and amines .
- Method : The compound of interest is treated with Trichloroacetyl isocyanate, which reacts with the functional groups (alcohol, glycol, phenol, or amine) to form a derivative. This derivative is then analyzed using NMR spectroscopy .
- Results : The NMR spectra obtained provide detailed information about the structure of the compound of interest .
Anion Chemical Ionization Mass Spectrometry
- Field : Analytical Chemistry .
- Application : Trichloroacetyl isocyanate is used in anion chemical ionization mass spectrometry .
- Method : In this technique, Trichloroacetyl isocyanate is used to generate negative ions, which are then used to ionize the analyte. The mass-to-charge ratio of the resulting ions is measured, providing information about the analyte .
- Results : The mass spectra obtained can be used to identify and quantify the analyte .
Catalytic One-Pot Dehydrative Glycosylation of 1-Hydroxy Carbohydrate
- Field : Organic Chemistry .
- Application : Trichloroacetyl isocyanate is used in catalytic one-pot dehydrative glycosylation of 1-hydroxy carbohydrate .
- Method : In this reaction, Trichloroacetyl isocyanate acts as a catalyst to facilitate the dehydration and glycosylation of a 1-hydroxy carbohydrate .
- Results : The result is a glycosylated product, which can be used in further reactions or analyzed for its properties .
Vibrational IR and Raman Spectra Analysis
- Field : Physical Chemistry .
- Application : Trichloroacetyl isocyanate is used in the investigation of conformational stability and vibrational IR and Raman spectra .
- Method : The compound is analyzed using IR and Raman spectroscopy, which provide information about its vibrational modes .
- Results : The spectra obtained can be used to study the conformational stability of the compound .
Reaction with Water in the Formation of Polyurethanes
- Field : Polymer Chemistry .
- Application : Trichloroacetyl isocyanate is involved in the reactions with water and other small molecules (e.g., alcohols, amines) which are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .
- Method : In these reactions, Trichloroacetyl isocyanate reacts with water or other small molecules to form various products. These reactions can be catalyzed by additional RNCO molecules or water .
- Results : The products of these reactions can be used in the development of novel polyurethanes and other polymers .
Conversion of Alcohols to Carbamates
- Field : Organic Chemistry .
- Application : Trichloroacetyl isocyanate is used as a reagent for the conversion of alcohols to carbamates .
- Method : In this reaction, Trichloroacetyl isocyanate reacts with alcohols to form carbamates .
- Results : The carbamates formed can be used in further reactions or analyzed for their properties .
Reaction with Water in the Formation of Polyurethanes
- Field : Polymer Chemistry .
- Application : Trichloroacetyl isocyanate is involved in the reactions with water and other small molecules (e.g., alcohols, amines) which are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .
- Method : In these reactions, Trichloroacetyl isocyanate reacts with water or other small molecules to form various products. These reactions can be catalyzed by additional RNCO molecules or water .
- Results : The products of these reactions can be used in the development of novel polyurethanes and other polymers .
安全和危害
Trichloroacetyl isocyanate is a combustible liquid that causes severe skin burns and eye damage . It may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is toxic if swallowed, in contact with skin, or if inhaled .
Relevant Papers For a more detailed analysis, you may want to look at the latest published documents for Trichloroacetyl isocyanate . This includes related hot topics, top authors, the most cited documents, and related journals .
属性
IUPAC Name |
2,2,2-trichloroacetyl isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3NO2/c4-3(5,6)2(9)7-1-8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNOZCCBOFGDCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)C(Cl)(Cl)Cl)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062790 | |
| Record name | Trichloroacetyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloroacetyl isocyanate | |
CAS RN |
3019-71-4 | |
| Record name | Trichloroacetyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3019-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloroacetyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl isocyanate, 2,2,2-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichloroacetyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloroacetyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICHLOROACETYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXV1P5J6JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

